molecular formula C10H5FO3S B2833855 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid CAS No. 2167680-23-9

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B2833855
CAS No.: 2167680-23-9
M. Wt: 224.21
InChI Key: KQTVIEKTSACAEA-UHFFFAOYSA-N
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Description

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H5FO3S and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and a carboxylic acid group attached to a benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-formylbenzo[b]thiophene with appropriate reagents to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Fluoro-4-carboxy-1-benzothiophene-2-carboxylic acid.

    Reduction: 5-Fluoro-4-hydroxymethyl-1-benzothiophene-2-carboxylic acid.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3S/c11-7-1-2-8-5(6(7)4-12)3-9(15-8)10(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVIEKTSACAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167680-23-9
Record name 5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid
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